![molecular formula C22H21NO4 B2798224 5-{[(9H-芴-9-基)甲氧基]羰基}-5-氮杂螺[2.4]庚烷-1-羧酸 CAS No. 1936276-26-4](/img/structure/B2798224.png)

5-{[(9H-芴-9-基)甲氧基]羰基}-5-氮杂螺[2.4]庚烷-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

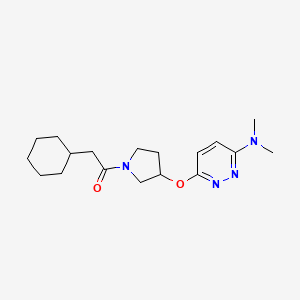

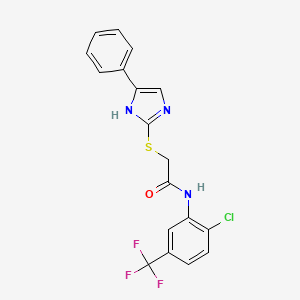

5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-1-carboxylic acid, also known as FAAH inhibitor, is a chemical compound that has gained significant attention in the scientific research community. This compound has shown potential in various areas of research, including neuroscience, pharmacology, and medicine.4]heptane-1-carboxylic acid.

科学研究应用

抗菌活性

一种新型化合物,具有相似的结构,对一系列呼吸道病原体表现出有效的抗菌活性,包括革兰氏阳性菌和革兰氏阴性菌,以及多重耐药菌株。该化合物在小鼠肺炎模型中显示出优异的体内疗效,突出了其作为开发新型抗菌药物的基础潜力(Odagiri 等人,2013)[https://consensus.app/papers/design-synthesis-evaluations-novel-odagiri/26a46984a57955c38a33e381666f0d20/?utm_source=chatgpt]。

合成和药物设计

6-氨基-2-氮杂螺[3.3]庚烷-6-羧酸(一种相关化合物)的合成已在化学、生物化学和药物设计中的应用中得到探索。这些化合物的独特结构使其成为创建空间受限氨基酸的宝贵物质,这些氨基酸在科学研究中具有广泛的应用(Radchenko 等人,2010)[https://consensus.app/papers/synthesis-2azaspiro33heptanederived-amino-acids-radchenko/0c5e61d22edc537eaf36a7e2f1343e02/?utm_source=chatgpt]。

有机合成

对 C-芳基和 C-氨基甲酰基亚硝酸盐的区域选择性环加成反应的研究导致了取代的甲基 5-氧杂-6-氮杂螺[2.4]庚烷-1-羧酸酯的形成,展示了该化合物在有机合成工艺中的多功能性(Molchanov & Tran,2013)[https://consensus.app/papers/cycloaddition-caryl-ccarbamoylnitrones-methyl-molchanov/97fd55b4b09d56a69a36b99949dc6f68/?utm_source=chatgpt]。

药物化学

已描述了一种相关脯氨酸支架的催化和对映选择性制备,强调了此类化合物在合成利迪帕韦等抗病毒剂中的重要性。该方法为复杂分子的工业合成奠定了基础,用于制药(López 等人,2020)[https://consensus.app/papers/approach-4substituted-proline-scaffolds-synthesis-lópez/5d3074a1a6e35fde9e64fbfbe8246450/?utm_source=chatgpt]。

化学空间探索

新型 Boc 保护的环丙烷改性脯氨酸类似物的开发突出了此类化合物在进入新的化学空间中的作用。这对于药物发现具有影响,为可能作为潜在治疗剂的新型化合物提供了一条途径(Tymtsunik 等人,2012)[https://consensus.app/papers/synthesis-novel-bocprotected-cyclopropanemodified-tymtsunik/cfbfd93977e958769ee3e254eb6765d1/?utm_source=chatgpt]。

作用机制

Mode of Action

The presence of the 9-fluorenylmethoxycarbonyl (fmoc) group suggests it may be involved in peptide synthesis . The Fmoc group is commonly used in solid-phase peptide synthesis as a temporary protecting group for the amino group .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its potential role in peptide synthesis, it may influence protein production and function within cells .

Pharmacokinetics

The presence of the fmoc group could potentially affect its bioavailability, as this group is typically removed during peptide synthesis .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target identification. If it is involved in peptide synthesis, it could potentially influence protein structure and function within cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the Fmoc group is typically removed under basic conditions during peptide synthesis . Therefore, the compound’s activity could potentially be influenced by the pH of its environment.

属性

IUPAC Name |

5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.4]heptane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO4/c24-20(25)19-11-22(19)9-10-23(13-22)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-13H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAHCWDPQONURLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC12CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-1-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3,3-Difluorocyclobutyl)methoxy]thieno[2,3-d]pyrimidine](/img/structure/B2798141.png)

![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2798143.png)

![1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride](/img/structure/B2798145.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2798146.png)

![N-(7,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-hydroxybenzenecarboxamide](/img/structure/B2798151.png)

![2,2-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2798154.png)

![N-(3-methoxyphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2798156.png)

![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-nitrophenyl)acetamide](/img/structure/B2798159.png)

![(E)-2-(7-(but-2-en-1-yl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2798160.png)